molecular formula C15H16N2O3S B2498744 2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline CAS No. 176261-39-5

2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline

Cat. No. B2498744
CAS RN: 176261-39-5
M. Wt: 304.36
InChI Key: ZXUUTPKDKOWHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The research into compounds similar to "2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline" often focuses on their synthesis, molecular structure, chemical reactivity, and potential applications in various fields, such as materials science, pharmaceuticals, and organic electronics. These compounds are studied for their unique properties, which can be manipulated through chemical reactions and modifications of their molecular structures.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step chemical reactions, starting from readily available precursors. For example, derivatives of aniline and methoxy-nitroacridine have been synthesized through reactions involving nitration, reduction, and functional group transformations, showcasing the complexity and creativity in organic synthesis strategies (El-Subbagh, Abadi, & Al-Khamees, 1997).

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using spectroscopic methods such as FT-IR, FT-Raman, and NMR, alongside computational tools like density functional theory (DFT). These studies reveal the geometry, electronic structure, and intramolecular interactions, such as hydrogen bonding, which significantly influence the compound's properties and reactivity (Subi, Dhas, Balachandran, & Joe, 2022).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often explore their reactivity towards various reagents, highlighting mechanisms such as nucleophilic substitution, electrophilic addition, and redox reactions. These studies can also shed light on the compounds' potential as intermediates in the synthesis of more complex molecules or as active pharmaceutical ingredients (Gebhardt, Priewisch, Irran, & Rück‐Braun, 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. X-ray crystallography provides detailed information on the molecular and crystal lattice structure, which is essential for the design of materials with specific physical properties (Sakthikumar, Mahalakshmy, Bhargavi, & Srinivasan, 2015).

Chemical Properties Analysis

Investigations into the chemical properties of similar compounds include studies on their acidity/basicity, redox potential, and photochemical behavior. These properties are pivotal in applications ranging from catalysis to the development of photodynamic therapy agents and organic electronics. Studies often employ a combination of experimental and theoretical approaches to understand these properties in depth (Jensen, Homan, & Weiss, 2016).

Scientific Research Applications

Synthesis and Structural Studies

  • The compound 2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline and its derivatives are involved in the synthesis and structural studies of various organic compounds. For instance, the synthesis and in vitro cytotoxicity studies of N, N′-disubstituted thiocarbamide compounds, which are prepared from thiophene-2-carbonyl isothiocyanate and various substituted aromatic primary amines including 4-methoxyphenyl aniline, have shown promising inhibitory activity against several human cancer cell lines (Pandey et al., 2019). Furthermore, the synthesis of azetidinone derivatives containing aryl sulfonyloxy group involves the preparation of 4-sulfonyloxy aniline derivative, highlighting the compound's utility in organic synthesis (Patel & Desai, 2004).

Reactivity and Interaction Studies

  • The reactivity of substituted anilines, including those with methoxy groups similar to 2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline, is significant in various chemical reactions. For instance, the selective oxidation of substituted anilines to afford high yields of azoxyarenes and the corresponding 4-alkoxy-N-(4-nitrophenyl)anilines, indicates the compound's potential reactivity in organic transformations (Gebhardt et al., 2008).

Polymerization and Material Applications

  • The aniline and its derivatives play a crucial role in polymerization and material science. The study of electropolymerized novel donor–acceptor systems involving different thiophene derivatives as the donor, including nitrotriphenylamine unit as the acceptor, shows outstanding optical contrasts and fast switching speeds, making them suitable materials for electrochromic applications (Li et al., 2017). Additionally, the in situ polymerization of aniline sulfonic acid derivatives into LDH interlamellar space, probed by ESR and electrochemical studies, demonstrates the compound's involvement in creating hybrid materials with specific electronic properties (Moujahid et al., 2005).

Fluorescence and Probe Applications

  • The compound and its related structures have been studied for their fluorescence properties. For instance, 2,6-bis(arylsulfonyl)anilines show high fluorescence emissions in the solid state, and some derivatives behave as turn-on fluorescence probes for selective detection based on aggregation-induced emission (Beppu et al., 2014). Furthermore, a dipyridyltriphenylamine derivative synthesized as a fluorescent probe for sulfite ion indicates potential applications in luminescent functional materials (Wu et al., 2017).

properties

IUPAC Name

2-[1-(4-methoxyphenyl)-2-nitroethyl]sulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-20-12-8-6-11(7-9-12)15(10-17(18)19)21-14-5-3-2-4-13(14)16/h2-9,15H,10,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUUTPKDKOWHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C[N+](=O)[O-])SC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.